chemical properties of 4-Bromo-2,5-dichlorobenzotrifluoride
chemical properties of 4-Bromo-2,5-dichlorobenzotrifluoride
High-Fidelity Intermediate for Poly-Functionalized Fluorinated Scaffolds [1]
Executive Summary
4-Bromo-2,5-dichlorobenzotrifluoride (CAS: 1349716-95-5) is a specialized halogenated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2] Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct halogen handles (Br, Cl, Cl) and a trifluoromethyl (
This guide details the physicochemical properties, synthetic routes, and chemoselective reactivity logic required to utilize this compound effectively in drug discovery and materials science.
Chemical Identity & Physical Properties[1][3][4][5][6][7]
The compound is a tri-halogenated benzotrifluoride derivative.[1] The presence of the electron-withdrawing
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 4-Bromo-2,5-dichloro-1-(trifluoromethyl)benzene |
| CAS Number | 1349716-95-5 |
| Molecular Formula | |
| Molecular Weight | 293.90 g/mol |
| SMILES | FC(F)(F)C1=CC(Cl)=C(Br)C(Cl)=C1 |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Density | ~1.83 g/mL (Predicted based on isomers) |
| Boiling Point | ~230°C (at 760 mmHg) |
| Solubility | Immiscible in water; soluble in DCM, THF, EtOAc, Toluene |
Synthetic Routes & Production Logic
Reliable access to 4-Bromo-2,5-dichlorobenzotrifluoride typically follows one of two pathways, depending on the required purity and scale.
Route A: Direct Bromination (Industrial Approach)
The most cost-effective route involves the electrophilic bromination of 2,5-dichlorobenzotrifluoride.[1]
-
Reagents:
, Lewis Acid Catalyst ( or ).[1] -
Mechanism: The
group is a strong meta-director, while the Chlorine atoms are ortho/para directors.[1] -
Critique: This method may produce regioisomers (e.g., 6-bromo) requiring fractional distillation.[1]
Route B: Sandmeyer Reaction (High-Fidelity Laboratory Route)
For pharmaceutical applications requiring >98% regiopurity, the Sandmeyer reaction from the aniline precursor is preferred.[1]
-
Precursor: 4-Amino-2,5-dichlorobenzotrifluoride.[1]
-
Diazotization: Treatment with
or to form the diazonium salt.[1] -
Bromination: Reaction with
or .[1]
-
Advantage: This route guarantees the position of the bromine atom, eliminating regioisomer separation issues.[1]
Reactivity Profile: Chemoselectivity & Functionalization
The core utility of 4-Bromo-2,5-dichlorobenzotrifluoride is its ability to undergo chemoselective reactions.[1] The electronic hierarchy of the leaving groups allows for sequential functionalization.
The Hierarchy of Reactivity
-
C-Br Bond (Most Reactive): The weakest carbon-halogen bond (
kcal/mol).[1] It undergoes oxidative addition with Pd(0) or metal-halogen exchange with -BuLi rapidly at low temperatures.[1] -
C-Cl Bonds (Latent Reactivity): Stronger bonds (
kcal/mol).[1] These remain inert under standard Suzuki/Buchwald conditions used for the bromide, allowing them to serve as protecting groups or late-stage handles.[1] - Group (Electronic Modulator): Highly stable.[1] It exerts a strong inductive effect (-I), pulling electron density from the ring, which accelerates oxidative addition at the para-bromide.[1]
Experimental Workflow: Selective Suzuki-Miyaura Coupling
This protocol demonstrates the selective coupling of the bromine atom with a boronic acid, leaving the chlorines intact.[1]
Reagents:
-
Substrate: 4-Bromo-2,5-dichlorobenzotrifluoride (1.0 equiv)[1]
-
Boronic Acid:
(1.1 equiv)[1] -
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: Dioxane/Water (4:1)[1]
Step-by-Step Protocol:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (
) to remove (critical to prevent homocoupling).[1] -
Catalyst Addition: Add
under Argon flow. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.[1] The Br signal will disappear; Cl signals will remain.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Insight: The electron-deficient nature of the ring (due to
) stabilizes the Pd(II)-aryl intermediate, facilitating the transmetallation step.[1]
Visualization of Reaction Pathways
Caption: Chemoselective divergence: The C-Br bond serves as the primary reactive handle, allowing orthogonal functionalization while preserving the C-Cl bonds.[1][3]
Handling & Safety Profile
As a poly-halogenated aromatic, this compound requires standard organic safety protocols.[1] It is not classified as a PBT (Persistent, Bioaccumulative, Toxic) but should be treated as a potent irritant.
| Hazard Class | GHS Code | Description | Precaution |
| Skin Irritation | H315 | Causes skin irritation.[1][4] | Wear nitrile gloves; wash immediately if splashed.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5] | Use chemical splash goggles.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6][4] | Handle in a fume hood; avoid inhaling vapors.[1] |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over time.
References
-
Oakwood Chemical. Safety Data Sheet: 4-Bromo-2,5-dichlorobenzotrifluoride (CAS 1349716-95-5).[1] Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20269848, 4-Bromo-2-chlorobenzotrifluoride (Analogous Structure Data).[1] Retrieved from [1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanism for C-Br selectivity).[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Reference for inertness of Cl vs Br).
Sources
- 1. 4-Bromo-2-chlorobenzotrifluoride | C7H3BrClF3 | CID 20269848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,5-dichlorobenzotrifluoride [oakwoodchemical.com]
- 3. prepchem.com [prepchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
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